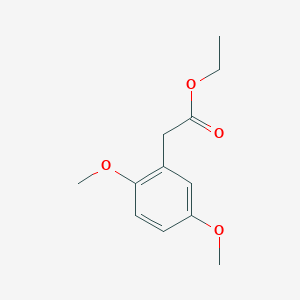

Ethyl 2,5-dimethoxyphenylacetate

Descripción general

Descripción

Ethyl 2,5-dimethoxyphenylacetate: is an organic compound classified as an ester. It is known for its utility in chemical synthesis and various scientific research applications. The compound has a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol .

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of 2,5-dimethoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with ethyl chloroacetate in the presence of aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 2,5-dimethoxyphenylethanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

Oxidation: 2,5-dimethoxyphenylacetic acid.

Reduction: 2,5-dimethoxyphenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While specific case studies and comprehensive data tables for Ethyl 2,5-dimethoxyphenylacetate are not available in the search results, the search results do provide information regarding the applications of related compounds, such as Ethyl 2-(3,5-dimethoxyphenyl)acetate and Ethyl 2-(3,5-dihydroxyphenyl)acetate, which can be used to infer potential applications of this compound.

Note: The search results do not contain information about this compound, but they do contain information about similar compounds. Therefore, the following article will discuss the applications of similar compounds and infer potential applications of this compound.

Ethyl 2-(3,5-Dimethoxyphenyl)acetate

Scientific Research Applications

- Chemistry Ethyl 2-(3,5-dimethoxyphenyl)acetate is used as an intermediate in synthesizing complex organic molecules and as a starting material for preparing various derivatives.

- Biology This compound is used in studying enzyme-catalyzed reactions and as a substrate in biochemical assays.

- Medicine It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic applications.

- Industry The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethoxyphenyl)acetate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity.

Synthesis

Ethyl 2-(3,5-dimethoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves reacting 3,5-dimethoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization. In an industrial setting, the synthesis of this compound may involve using continuous flow reactors to optimize reaction conditions and improve yield. The process may also include using catalysts to enhance reaction rates and selectivity. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.

Ethyl 2-(3,5-Dihydroxyphenyl)acetate

Scientific Research Applications

- Chemistry Ethyl 2-(3,5-dihydroxyphenyl)acetate is used as an intermediate in the synthesis of various organic compounds.

- Biology The compound can be used in studies involving enzyme inhibition and metabolic pathways.

- Industry The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3,5-dihydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological pathways.

Chemical Reactions

- Oxidation The hydroxyl groups can be oxidized to form quinones.

- Reduction The ester group can be reduced to an alcohol.

- Substitution The hydroxyl groups can participate in nucleophilic substitution reactions.

Potential applications of this compound

Given that this compound is an ester and an organic building block used in chemical synthesis , it can be inferred that this compound may have similar applications to Ethyl 2-(3,5-dimethoxyphenyl)acetate and Ethyl 2-(3,5-dihydroxyphenyl)acetate:

- As an intermediate in the synthesis of complex organic molecules .

- As a starting material for the preparation of various derivatives .

- In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .

- As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .

- In the production of fragrances, flavors, and other fine chemicals .

- In studies involving enzyme inhibition and metabolic pathways .

- In the production of specialty chemicals and as a precursor for more complex molecules .

Mecanismo De Acción

The mechanism by which Ethyl 2,5-dimethoxyphenylacetate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Ethyl 3,4-dimethoxyphenylacetate: Similar structure but with methoxy groups at different positions on the benzene ring.

Ethyl 2,6-dimethoxyphenylacetate: Another positional isomer with methoxy groups at the 2 and 6 positions.

Uniqueness: Ethyl 2,5-dimethoxyphenylacetate is unique due to its specific arrangement of methoxy groups on the benzene ring, which influences its reactivity and biological activity. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Ethyl 2,5-dimethoxyphenylacetate is a compound of interest in pharmacological and biochemical research due to its various biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of methoxy groups at the 2 and 5 positions on the phenyl ring contributes to its lipophilicity and biological activity. The ester functional group is also significant for its reactivity in various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A comparative analysis of its activity against various bacterial strains has shown promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Enterobacterales (Gram-negative) | 62.5 - 500 µg/mL | 125 - >2000 µg/mL |

These results indicate that this compound is particularly effective against Gram-positive bacteria, especially strains of Staphylococcus spp., which include multi-drug resistant variants .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of compounds intended for therapeutic use. This compound was tested on various cell lines, including L929 and HepG2 cells. The findings suggest that:

- At concentrations up to 100 µM for a duration of 24 hours, this compound did not exhibit significant cytotoxic effects.

- Higher concentrations (200 µM) showed some toxicity; however, many derivatives demonstrated increased cell viability compared to untreated controls.

These results indicate a favorable safety profile for further exploration in therapeutic contexts .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The methoxy groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, affecting cellular processes.

These interactions may contribute to its antimicrobial properties and suggest potential applications in enzyme-related studies .

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Agents : Its effectiveness against resistant strains makes it a candidate for developing new antimicrobial therapies.

- Enzyme Inhibitors : Research indicates that it could serve as a lead compound for synthesizing novel enzyme inhibitors used in metabolic pathway studies.

- Pharmaceutical Development : Given its low cytotoxicity and significant biological activity, it may be explored as a scaffold for drug development targeting specific diseases.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis :

-

Conditions : Concentrated HCl or HSO, ethanol, reflux (e.g., 18 hours) .

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Example :

Basic Hydrolysis :

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

Nucleophilic Acyl Substitution

The ester participates in reactions where the alkoxy group is replaced by other nucleophiles.

Aminolysis with Hydrazine :

-

Product : 2,5-Dimethoxyphenylacetyl hydrazide.

-

Yield : 94% over two steps (ester hydrolysis followed by hydrazine addition) .

Transesterification :

-

Conditions : Alcohol (e.g., methanol) with acid catalysis.

-

Example :

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the aromatic ring toward electrophiles, directing substitution to the para and ortho positions.

Chlorination :

-

Example : Chlorination at the 4-position of the ring:

Friedel-Crafts Acylation :

-

Product : Ketone derivatives (e.g., ethyl 2,5-dimethoxy-4-acetylphenylacetate).

Aldol Condensation

The α-hydrogen of the acetate group enables participation in condensation reactions.

With Aldehydes :

-

Product : α,β-Unsaturated esters.

-

Mechanism : Base-induced deprotonation followed by nucleophilic attack on the aldehyde.

Oxidation Reactions

The ester’s benzyl position can undergo oxidation.

KMnO4_44 Oxidation :

-

Product : 2,5-Dimethoxyhomophthalic acid.

Multi-Component Reactions

Ethyl 2,5-dimethoxyphenylacetate may participate in reactions like the Biginelli reaction, as seen in analogs .

Biginelli Reaction :

-

Conditions : Urea, aldehyde, and acid catalyst (e.g., PTSA) in ethanol .

-

Product : Dihydropyrimidinone derivatives.

Mechanistic and Structural Insights

-

Methoxy Effects : The 2,5-dimethoxy groups increase electron density on the aromatic ring, enhancing EAS reactivity .

-

Steric Hindrance : Steric effects at the 2-position may direct electrophiles to the 4-position .

-

Hydrolysis Kinetics : Basic hydrolysis proceeds faster than acidic due to hydroxide’s stronger nucleophilicity .

Propiedades

IUPAC Name |

ethyl 2-(2,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNQUXSAPFQIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407848 | |

| Record name | Ethyl 2,5-dimethoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66469-86-1 | |

| Record name | Ethyl 2,5-dimethoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.